molecular formula C7H6BrN3 B578451 2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1352723-51-3

2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B578451
M. Wt: 212.05
InChI Key: ZOAJIYWYENWDIK-UHFFFAOYSA-N
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Description

2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is a synthetic compound with the CAS Number: 1352723-51-3 . It has a molecular weight of 212.05 . The IUPAC name for this compound is 2-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines, such as 2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine, can be achieved through various methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another method involves the reaction of 2-aminopyridines with nitriles .


Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a five-membered aromatic azole chain that contains two carbon and three nitrogen atoms . This structure allows the compound to readily bind in biological systems with a variety of enzymes and receptors .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyridines are diverse. For instance, N-(2-pyridyl)guanidines can be converted to 2-amino[1,2,4]pyrazolo[1,5-a]pyridines through a method based on catalytic oxidation by air oxygen using the CuBr/1,10-phenanthroline system . Additionally, 2-Amino[1,2,4]pyrazolo[1,5-a]pyridines can be obtained by the action of NH2OH·HCl on (2-pyridyl)thiocarbamathioyl derivatives formed by the reaction of 2-aminopyridines with ethoxycarbonyl thioisocyanate .


Physical And Chemical Properties Analysis

The compound 2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is a solid at room temperature . It has a storage temperature of 28°C .

Scientific Research Applications

Organic Chemistry

In the field of organic chemistry, [1,2,4]triazolo[1,5-a]pyridines are synthesized from enaminonitriles and benzohydrazides . This catalyst-free, additive-free, and eco-friendly method involves a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .

Medicinal Chemistry

[1,2,4]triazolo[1,5-a]pyridines exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Cancer Research

A series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy . The antiproliferative activities of the target compounds were tested against three human cancer cell lines, MGC-803, HCT-116 and MCF-7 . Among them, compound H12 exhibited the most active antiproliferative activities against MGC-803, HCT-116 and MCF-7 cells, with IC50 values of 9.47, 9.58 and 13.1 μM, respectively . Compound H12 could dose-dependently inhibit the growth and colony formation of MGC-803 cells . It exhibited significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2 and AKT . Furthermore, compound 12 induced cell apoptosis and G2/M phase arrest, and regulated cell cycle-related and apoptosis-related proteins in MGC-803 cells .

Agriculture

In the field of agriculture, triazoles, including [1,2,4]triazolo[1,5-a]pyridines, have been found to exhibit remarkable biological activities such as herbicidal and antifungal .

Antiviral Research

Triazoles, including [1,2,4]triazolo[1,5-a]pyridines, have been used in the development of antiviral drugs . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Cardiovascular Research

[1,2,4]triazolo[1,5-a]pyridines have been utilized in the treatment of cardiovascular disorders . They act as cardiovascular vasodilators , which help in the relaxation of blood vessel walls, thereby reducing blood pressure and improving blood flow .

Antifungal and Anti-HIV Research

Triazoles, including [1,2,4]triazolo[1,5-a]pyridines, have been used in the development of antifungal and anti-HIV drugs . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Anti-inflammatory and Analgesic Research

[1,2,4]triazolo[1,5-a]pyridines have been utilized in the treatment of inflammation and pain . They act as anti-inflammatory and analgesic agents , which help in reducing inflammation and relieving pain .

Antihypertensive and Cardiotonic Research

[1,2,4]triazolo[1,5-a]pyridines have been utilized in the treatment of hypertension and heart disorders . They act as antihypertensive and cardiotonic agents , which help in reducing blood pressure and improving heart function .

Neuroleptic and Nootropic Research

[1,2,4]triazolo[1,5-a]pyridines have been utilized in the treatment of neurological disorders and cognitive enhancement . They act as neuroleptic and nootropic agents , which help in treating mental disorders and improving cognitive function .

Antihistaminergic and Tuberculostatic Research

[1,2,4]triazolo[1,5-a]pyridines have been utilized in the treatment of allergies and tuberculosis . They act as antihistaminergic and tuberculostatic agents , which help in reducing allergic reactions and treating tuberculosis .

Antiviral and Anti-protozoal Research

[1,2,4]triazolo[1,5-a]pyridines have been utilized in the treatment of viral and protozoal infections . They act as antiviral and anti-protozoal agents , which help in treating viral and protozoal diseases .

properties

IUPAC Name

2-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-3-2-4-11-6(5)9-7(8)10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAJIYWYENWDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856701
Record name 2-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

CAS RN

1352723-51-3
Record name 2-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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